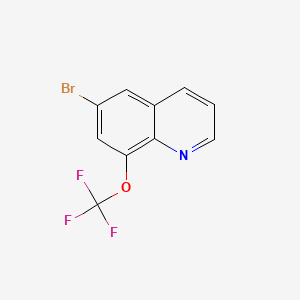

6-Bromo-8-trifluoromethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRADLZHKEDVMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681956 | |

| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-71-1 | |

| Record name | 6-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-8-trifluoromethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 6-bromo-8-trifluoromethoxyquinoline, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into two primary synthetic strategies, evaluating the merits and challenges of each approach. The core of this document is a detailed, field-proven protocol for the most viable synthesis route, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a bromine atom and a trifluoromethoxy group into the quinoline core can significantly modulate its physicochemical and pharmacological properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, making it a valuable substituent in the design of novel therapeutic agents. While specific applications of this compound are an emerging area of research, its structural motifs suggest potential as an intermediate in the synthesis of novel bioactive molecules.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic pathways for the construction of this compound are considered:

Pathway 1: Direct Bromination of 8-Trifluoromethoxyquinoline

This approach involves the initial synthesis of the 8-trifluoromethoxyquinoline core, followed by electrophilic bromination.

The initial step, the Skraup synthesis, is a classic and robust method for quinoline formation from an aniline and glycerol[2][3][4]. In this case, 2-trifluoromethoxyaniline would serve as the starting aniline. However, the critical challenge lies in the regioselectivity of the subsequent bromination step. Electrophilic aromatic substitution on the quinoline ring is generally directed to the 5- and 8-positions of the benzene ring[5]. The 8-position is already substituted, and the trifluoromethoxy group is deactivating, further complicating selective bromination at the 6-position. The literature on the bromination of 8-substituted quinolines, such as 8-methoxyquinoline, predominantly reports the formation of 5-bromo and 5,7-dibromo derivatives[6][7]. Achieving selective bromination at the 6-position via this direct route is therefore considered challenging and would likely require extensive optimization of reaction conditions or the use of specialized directing groups.

Pathway 2: Synthesis via 6-Bromo-8-hydroxyquinoline and Subsequent Trifluoromethoxylation

This alternative strategy circumvents the regioselectivity issue of direct bromination by first constructing the 6-bromo-8-hydroxyquinoline core, followed by the introduction of the trifluoromethoxy group.

This pathway offers a more controlled and predictable route to the desired product. The initial Skraup synthesis using 4-bromo-2-aminophenol and glycerol directly establishes the 6-bromo-8-hydroxyquinoline scaffold. The subsequent trifluoromethoxylation of the hydroxyl group is a well-precedented transformation in modern organic synthesis, with several reliable reagents available for this purpose. This pathway is therefore considered the more viable and robust approach for the synthesis of this compound.

Detailed Experimental Protocol: Pathway 2

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound via the indirect pathway.

Part 1: Synthesis of 6-Bromo-8-hydroxyquinoline

The synthesis of 6-bromo-8-hydroxyquinoline is achieved through a modified Skraup reaction using 4-bromo-2-aminophenol and glycerol.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-aminophenol | 188.02 | 18.8 g | 0.1 |

| Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |

| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |

| Ferrous Sulfate Heptahydrate | 278.01 | 2.8 g | 0.01 |

| o-Nitrophenol | 139.11 | 13.9 g | 0.1 |

| Sodium Hydroxide | 40.00 | As needed | - |

| Hydrochloric Acid | 36.46 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid to 22 mL of glycerol while cooling in an ice bath.

-

Addition of Reactants: To the cooled mixture, slowly add 18.8 g of 4-bromo-2-aminophenol, followed by 13.9 g of o-nitrophenol and 2.8 g of ferrous sulfate heptahydrate.

-

Reaction: Heat the mixture gently in a heating mantle. The reaction is exothermic and will begin to boil. Once the reaction is self-sustaining, remove the external heat. After the initial vigorous reaction subsides (approximately 30-60 minutes), resume heating and maintain a gentle reflux for an additional 3 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture into 500 mL of ice-water with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 7-8. The crude 6-bromo-8-hydroxyquinoline will precipitate as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Part 2: Synthesis of this compound

The trifluoromethoxylation of 6-bromo-8-hydroxyquinoline can be achieved using an electrophilic trifluoromethoxylating agent, such as a hypervalent iodine reagent (e.g., Togni's reagent) or an electrophilic sulfur-based reagent (e.g., Umemoto's reagent)[6][8][9]. Photoredox catalysis also presents a modern and efficient alternative[10][11][12][13]. This protocol will detail a general method using an electrophilic trifluoromethoxylation reagent.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Bromo-8-hydroxyquinoline | 224.04 | 2.24 g | 0.01 |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) | 316.02 | 3.48 g | 0.011 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.89 g | 0.015 |

| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2.24 g of 6-bromo-8-hydroxyquinoline and 50 mL of anhydrous acetonitrile.

-

Addition of Base: Add 4.89 g of cesium carbonate to the suspension.

-

Addition of Trifluoromethoxylating Agent: In a single portion, add 3.48 g of Togni's Reagent II to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts. Wash the celite pad with acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Conclusion

This guide has outlined two potential synthetic pathways for this compound. While a direct bromination approach presents significant regioselectivity challenges, the indirect route via trifluoromethoxylation of 6-bromo-8-hydroxyquinoline offers a more controlled and reliable method. The provided detailed protocol for this latter pathway, based on established and referenced chemical transformations, serves as a practical guide for researchers in the synthesis of this and structurally related quinoline derivatives. The continued exploration of such fluorinated heterocyclic compounds holds considerable promise for the development of novel therapeutic agents.

References

- Togni, A. (2010). 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one. e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Umemoto, T., et al. (2013). S-(Trifluoromethyl)dibenzothiophenium Salts: The Second Generation of Umemoto's Reagents. Journal of Fluorine Chemistry.

- Barata-Vallejo, S., et al. (2014). Photoredox Catalysis for the Generation of Trifluoromethyl Radicals. Chemical Society Reviews.

- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.

- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

Pharmaffiliates. 8-Bromo-6-trifluoromethoxyquinoline. [Link]

- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.

- Akita, H., et al. (2015). Benzylic C–H trifluoromethylation of phenol derivatives.

- Koller, R., et al. (2010). 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses.

- Umemoto, T. (2017).

- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry.

- TCI Chemicals. (n.d.).

- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft.

- Merritt, E. C., & Walker, L. A. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society.

- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.

- Vive Chemistry. (2012). Skraup's Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.

- Verma, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry.

- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.

- Google Patents. (2012). Method for synthesizing 8-hydroxyquinoline.

- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?

- PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.

- Google Patents. (1999).

- Santa Cruz Biotechnology. (n.d.). 6-Bromo-8-fluoroquinoline.

- Sigma-Aldrich. (n.d.). 6-Bromo-8-methylquinoline.

- ResearchGate. (2018). The Skraup Synthesis of Quinolines.

- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- Ngai, M.-Y., et al. (2018).

- MDPI. (2021).

- PubMed. (2018).

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

- ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- PubMed Central. (2011).

- PubMed Central. (2009).

- ResearchGate. (2025). Examples of bioactive 2‐trifluoromethyl quinolines.

- ResearchGate. (2024).

- Google Patents. (2009). Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.

- Google Patents. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- Sigma-Aldrich. (n.d.). 6-Bromoquinoline 97.

- PubChem. (n.d.). 8-Bromoquinoline.

- PubChem. (n.d.). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline.

- PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Togni reagent II - Wikipedia [en.wikipedia.org]

- 7. acgpubs.org [acgpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Development of Catalytic Trifluoromethoxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct C4-H phosphonation of 8-hydroxyquinoline derivatives employing photoredox catalysis and silver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-trifluoromethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-trifluoromethoxyquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a foundational structure in numerous pharmacologically active compounds, while the strategic placement of a bromine atom and a trifluoromethoxy group can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for designing robust synthetic and analytical methodologies.

Core Physicochemical Properties

Precise experimental data for this compound is not widely published. The data presented below is for its structural isomer, 8-Bromo-6-trifluoromethoxyquinoline , and serves as a close approximation. Researchers should experimentally verify these properties for the specific 6-bromo isomer.

| Property | Value (for 8-Bromo-6-trifluoromethoxyquinoline) | Source |

| Molecular Formula | C₁₀H₅BrF₃NO | [1] |

| Molecular Weight | 292.06 g/mol | [1] |

| CAS Number | 1020253-25-1 | [1] |

| Appearance | Not Available (likely a solid at room temp.) | - |

| Storage | 2-8°C Refrigerator | [1] |

| Predicted XLogP3 | 4.1 (Calculated for this compound) | - |

Synthesis and Structural Elucidation

The synthesis of substituted quinolines can be approached through various established organic chemistry reactions. A plausible route to this compound could involve a multi-step synthesis starting from a suitably substituted aniline, followed by cyclization (e.g., Skraup or Doebner-von Miller reaction) and subsequent bromination or introduction of the trifluoromethoxy group. Selective bromination of the quinoline ring is a common strategy, often utilizing reagents like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[2][3]

Once synthesized, rigorous characterization is essential to confirm the structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, trifluoromethoxy group, and the ring nitrogen. Protons adjacent to the bromine (at C5 and C7) and the nitrogen (at C2) will likely appear further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine (C6) and the trifluoromethoxy group (C8) will have characteristic chemical shifts, as will the carbons of the trifluoromethyl group itself.

Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern. A key feature for this compound will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at M+ and another at M+2. This distinctive pattern is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key expected frequencies include:

-

C-F stretching: Strong absorptions typically in the 1100-1300 cm⁻¹ region.

-

C-O stretching (ether): Absorptions around 1250 cm⁻¹.

-

Aromatic C=C and C=N stretching: Bands in the 1450-1600 cm⁻¹ range.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

C-Br stretching: Typically found in the 500-600 cm⁻¹ region.

Key Experimental Protocols

The following sections detail the methodologies for determining critical physicochemical parameters. These protocols are designed to be self-validating and reflect standard practices in the field.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: Finely crush a small amount of the crystalline sample. Press the open end of a glass capillary tube into the powder until a 2-3 mm column of material is packed inside.[4]

-

Packing: Tap the sealed bottom of the capillary tube on a hard surface or drop it through a long glass tube to tightly pack the sample at the bottom.[4][5]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the Mel-Temp apparatus.[6]

-

Rapid Determination (Optional but Recommended): Heat the sample at a high rate to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[7] Begin heating again, but at a much slower rate (1-2°C per minute) as the temperature approaches the expected melting point.[4] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for accuracy.[4]

-

Data Recording: Record two temperatures:

-

Reporting: Report the result as a melting range (T₁ - T₂).

Caption: Workflow for accurate melting point determination.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity, a critical parameter in drug development that influences absorption, distribution, metabolism, and excretion (ADME). The "shake-flask" method is the gold standard for its experimental determination.[8][9]

Methodology: Shake-Flask Method

-

Solvent Preparation: Prepare mutually saturated solvents by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a large vessel. Shake vigorously and allow the layers to separate overnight. This pre-saturation prevents volume changes during the actual experiment.[10]

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a screw-cap vial, combine a precise volume of the octanol stock solution with a precise volume of the aqueous buffer (e.g., 5 mL of each).[11]

-

Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. A mechanical shaker at a constant temperature is recommended.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Dilute as necessary and measure the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cₐ) layers using a validated analytical method.[10]

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentrations: P = Cₒ / Cₐ.

-

LogP is the base-10 logarithm of P: LogP = log₁₀(Cₒ / Cₐ) .

-

Caption: The gold-standard shake-flask workflow for LogP.

Safety and Handling

Recommended Precautions:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

This compound is a molecule with high potential, defined by the interplay of its quinoline core and its unique substituents. Its physicochemical properties, particularly lipophilicity (LogP), solubility, and melting point, are critical determinants of its utility in both pharmaceutical and material science applications. While comprehensive experimental data remains to be published, the predictive analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers. By applying these standardized methodologies, scientists can ensure the generation of high-quality, reliable data, thereby accelerating the research and development process for this and other novel chemical entities.

References

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 8-Bromo-6-trifluoromethoxyquinoline. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. Retrieved from [Link]

- Google Patents. (n.d.). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

University of Notre Dame. (n.d.). MELTING POINT DETERMINATION. Retrieved from [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Frontier of Drug Discovery: A Technical Guide to 8-Bromo-6-trifluoromethoxyquinoline

For the attention of researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on 8-Bromo-6-trifluoromethoxyquinoline, a promising scaffold for novel therapeutic agents.

Initial Note on Nomenclature: While the user request specified "6-Bromo-8-trifluoromethoxyquinoline," extensive database searches have consistently identified the primary commercially available and researched isomer as 8-Bromo-6-trifluoromethoxyquinoline . This guide will focus on the latter, providing its verified CAS number and associated technical data. This discrepancy is noted for clarity and to ensure the accuracy of the information provided.

Core Compound Identification and Properties

8-Bromo-6-trifluoromethoxyquinoline is a halogenated quinoline derivative that has garnered interest within the medicinal chemistry landscape. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications.

CAS Number: 1020253-25-1[1]

Molecular Formula: C₁₀H₅BrF₃NO[1]

Molecular Weight: 292.06 g/mol [1]

| Property | Value | Source |

| CAS Number | 1020253-25-1 | Pharmaffiliates[1] |

| Molecular Formula | C₁₀H₅BrF₃NO | Pharmaffiliates[1] |

| Molecular Weight | 292.06 | Pharmaffiliates[1] |

| Synonyms | 8-bromo-6-(trifluoromethoxy)quinoline | Pharmaffiliates |

Strategic Importance in Medicinal Chemistry

The quinoline core is a well-established "privileged scaffold" in drug discovery, forming the basis of numerous approved therapeutic agents. The introduction of a bromine atom at the 8-position and a trifluoromethoxy group at the 6-position of the quinoline ring system endows 8-Bromo-6-trifluoromethoxyquinoline with specific properties that are highly advantageous for drug development.

The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][3] This allows for the facile introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and cell membrane permeability, all of which are critical parameters for drug candidates.

The broader family of quinoline derivatives has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Specifically, bromo-substituted quinolines have shown potent cytotoxic effects against various cancer cell lines.[4][5]

Synthesis and Derivatization: A Proposed Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 8-Bromo-6-trifluoromethoxyquinoline and its subsequent derivatization.

Key Applications in Drug Discovery

The structural features of 8-Bromo-6-trifluoromethoxyquinoline make it a valuable building block for the development of novel therapeutics, particularly in the following areas:

Oncology

Numerous studies have highlighted the anticancer potential of quinoline derivatives.[4][6] The presence of bromine on the quinoline scaffold has been associated with enhanced cytotoxic activity.[5] 8-Bromo-6-trifluoromethoxyquinoline can be utilized as a starting material to generate libraries of compounds for screening against various cancer cell lines.

Potential Mechanisms of Action:

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of 8-Bromo-6-trifluoromethoxyquinoline can be designed to target specific kinases involved in cancer cell signaling pathways.[3]

-

Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[4]

Neurodegenerative Diseases

Quinolines and their derivatives are also being investigated for their potential in treating neurodegenerative disorders.[7][8] Their ability to cross the blood-brain barrier and interact with various targets in the central nervous system makes them attractive candidates for further research in this area.

Experimental Protocols

The following are representative, detailed protocols that illustrate the utility of 8-Bromo-6-trifluoromethoxyquinoline in synthetic chemistry and drug discovery workflows.

Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 8-Bromo-6-trifluoromethoxyquinoline with an arylboronic acid.

Materials:

-

8-Bromo-6-trifluoromethoxyquinoline

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add 8-Bromo-6-trifluoromethoxyquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Purge the flask with an inert atmosphere for 10-15 minutes.

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Add anhydrous toluene to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-(trifluoromethoxy)quinoline.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Kinase Inhibitor Screening Protocol (General)

This protocol outlines a general high-throughput screening method to assess the inhibitory activity of derivatives of 8-Bromo-6-trifluoromethoxyquinoline against a panel of kinases. Radiometric assays are considered the gold standard for their accuracy and reproducibility.[9][10]

Materials:

-

Synthesized derivatives of 8-Bromo-6-trifluoromethoxyquinoline

-

Kinase panel (commercially available)

-

[γ-³³P]ATP

-

Substrate (peptide or protein)

-

Assay buffer

-

96- or 384-well plates

-

Phosphor imager or scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a multi-well plate, add the kinase, the specific substrate, and the assay buffer.

-

Add the test compounds to the wells. A DMSO-only well serves as the negative control.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period.

-

Stop the reaction.

-

Transfer a portion of the reaction mixture to a filter membrane that captures the phosphorylated substrate.

-

Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated radiolabel using a phosphor imager or scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Caption: General workflow for a radiometric kinase inhibitor screening assay.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Suppliers

8-Bromo-6-trifluoromethoxyquinoline is available from various chemical suppliers specializing in research and development compounds. A notable supplier is:

-

Pharmaffiliates [1]

Conclusion

8-Bromo-6-trifluoromethoxyquinoline represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its strategic placement of a bromine atom and a trifluoromethoxy group on the privileged quinoline scaffold provides a powerful platform for the synthesis of novel compounds with potential therapeutic applications in oncology and neurodegenerative diseases. The synthetic and screening protocols outlined in this guide provide a foundation for researchers to explore the full potential of this promising compound.

References

-

(2025-08-07) Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. ResearchGate. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

(2024-07-04) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

-

(2009-09-16) Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Center for Biotechnology Information. [Link]

-

Ruthenium(II) Complex with 8-Hydroxyquinoline Exhibits Antitumor Activity in Breast Cancer Cell Lines. MDPI. [Link]

-

(2016-09-12) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

1020253-25-1| Chemical Name : 8-Bromo-6-trifluoromethoxyquinoline. Pharmaffiliates. [Link]

-

Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate. [Link]

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

-

Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

-

Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]

-

Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

-

Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. ResearchGate. [Link]

-

Kinase Drug Discovery Services. Reaction Biology. [Link]

-

Neurodegeneration — Brain Chemistry Labs The Institute for EthnoMedicine. Brain Chemistry Labs. [Link]

-

Kinase Screening Assay Services. Reaction Biology. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules | MDPI [mdpi.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-8-trifluoromethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic profile of 6-Bromo-8-trifluoromethoxyquinoline, a halogenated and trifluoromethoxy-substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. The methodologies and interpretations detailed herein are designed to be a self-validating system for researchers working with this and similar compounds.

Molecular Structure and Predicted Spectroscopic Behavior

The unique substitution pattern of this compound, featuring a bromine atom and a trifluoromethoxy group on the quinoline core, dictates a distinct spectroscopic fingerprint. Understanding the electronic effects of these substituents is paramount to interpreting the resulting spectra. The bromine atom acts as a weak deactivator through its inductive effect, while the potent electron-withdrawing nature of the trifluoromethoxy group significantly influences the electron density distribution within the aromatic system.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift values for quinoline and the known substituent effects of bromine and trifluoromethoxy groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.8 - 9.0 | dd | J = 4.5, 1.5 | Deshielded due to proximity to the nitrogen atom. |

| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.5 | Standard aromatic proton on the pyridine ring. |

| H-4 | 8.1 - 8.3 | dd | J = 8.5, 1.5 | Deshielded by the ring current and proximity to nitrogen. |

| H-5 | 7.8 - 8.0 | d | J = 2.0 | Influenced by the bromine at C-6. |

| H-7 | 7.6 - 7.8 | d | J = 2.0 | Influenced by the trifluoromethoxy group at C-8. |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 152 | Adjacent to nitrogen. |

| C-3 | 121 - 123 | Standard aromatic carbon. |

| C-4 | 135 - 137 | Deshielded by nitrogen. |

| C-4a | 128 - 130 | Bridgehead carbon. |

| C-5 | 129 - 131 | Influenced by the adjacent bromine. |

| C-6 | 120 - 122 | Directly attached to bromine. |

| C-7 | 115 - 117 | Shielded by the trifluoromethoxy group. |

| C-8 | 145 - 147 | Attached to the electron-withdrawing OCF₃ group. |

| C-8a | 140 - 142 | Bridgehead carbon adjacent to nitrogen. |

| -OCF₃ | 120 - 122 (q, J ≈ 257 Hz) | Characteristic quartet for the CF₃ carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to a range of 0-12 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to a range of 0-160 ppm.

-

A significantly larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Strong | C=C and C=N stretching (quinoline ring) |

| 1280 - 1240 | Strong | C-O stretching (aryl ether) |

| 1200 - 1100 | Very Strong | C-F stretching (trifluoromethoxy group) |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

| 600 - 500 | Medium | C-Br stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the preferred method for its simplicity and speed.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~291 / 293 | Molecular ion peaks ([M]⁺ and [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. |

| ~262 / 264 | Loss of -CHO. |

| ~224 / 226 | Loss of -CF₃. |

| ~145 | Quinoline fragment. |

Fragmentation Pathway of this compound

Caption: Predicted electron ionization fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) experiments on the molecular ion peak to elucidate fragmentation patterns.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The provided protocols offer a robust framework for the experimental acquisition and validation of this data. By understanding the interplay of the bromo and trifluoromethoxy substituents on the quinoline core, researchers can confidently identify and characterize this and related molecules, accelerating their research and development efforts.

References

-

ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available at: [Link]

-

NIST Chemistry WebBook. Quinoline, 6-bromo-. Available at: [Link]

-

Pharmaffiliates. 8-Bromo-6-trifluoromethoxyquinoline. Available at: [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

Crystal structure of 6-Bromo-8-trifluoromethoxyquinoline

An In-Depth Technical Guide to the Crystal Structure Determination of 6-Bromo-8-trifluoromethoxyquinoline

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its function. For novel compounds in fields such as medicinal chemistry and materials science, this knowledge is a prerequisite for rational design and development. This compound is a halogenated quinoline derivative of significant interest due to the unique electronic properties conferred by its substituents. The bromine atom can act as a versatile synthetic handle and participate in halogen bonding, while the trifluoromethoxy group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and binding affinity in biological systems. To date, a publically available, experimentally determined crystal structure for this compound has not been reported. This guide, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, detailing the necessary steps to synthesize, crystallize, and elucidate the crystal structure of this compound. It provides not only the procedural steps but also the underlying scientific rationale, aligning with the principles of expertise, authoritativeness, and trustworthiness (E-E-A-T).

Introduction to this compound: A Molecule of Interest

The quinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] The introduction of a bromine atom and a trifluoromethoxy group at the 6- and 8-positions, respectively, is anticipated to modulate the electronic and steric properties of the quinoline ring system significantly. The electron-withdrawing nature of both substituents can influence the reactivity of the aromatic system, while their size and potential for intermolecular interactions will govern the crystal packing, which in turn affects solid-state properties like solubility and melting point. A detailed crystallographic analysis is crucial for understanding these structure-property relationships.

Synthesis and Crystallization: From Powder to Single Crystal

A robust synthetic and crystallization strategy is the foundation of any crystallographic study. The following sections outline a plausible synthetic route and a detailed protocol for obtaining single crystals of this compound suitable for X-ray diffraction.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, likely starting from a suitably substituted aniline. A common method for constructing the quinoline ring is the Skraup synthesis or its variations.[2][3] A plausible pathway is outlined below:

-

Starting Material: The synthesis could commence from 2-amino-3-bromophenol.

-

Introduction of the Trifluoromethoxy Group: The phenolic hydroxyl group can be converted to a trifluoromethoxy group via reaction with a trifluoromethylating agent, such as the Togni reagent, or through a multi-step process involving trifluoromethylation of a thiocarbonate intermediate.

-

Quinoline Ring Formation: The resulting 4-bromo-2-(trifluoromethoxy)aniline can then undergo a Skraup-type reaction with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to construct the quinoline ring system, yielding this compound.

It is imperative to purify the final compound to a high degree (>99%) before proceeding with crystallization, as impurities can significantly inhibit crystal growth.[4]

Experimental Protocol: Single Crystal Growth

Obtaining a single crystal of suitable size and quality is often the most challenging step in structure determination.[5] The following protocol details a systematic approach to the crystallization of this compound.

Objective: To grow single crystals with dimensions of at least 0.1 mm in all directions, free from significant defects.[5]

Materials:

-

Highly purified this compound

-

A range of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene)

-

Small glass vials (1-4 mL) with screw caps or that can be sealed with paraffin film

-

Micro-syringes and filters

Methodology: A Multi-technique Approach

Given that the optimal crystallization conditions are unknown, a parallel screening approach using several techniques is recommended.

1. Slow Evaporation:

- Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature. A good starting point is a solvent in which the compound has moderate solubility.

- Filter the solution into a clean vial.

- Cover the vial with a cap containing a few small holes or with paraffin film pierced with a needle to allow for slow evaporation of the solvent.

- Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion (Liquid-Liquid):

- Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

- Place this solution in a small, open inner vial.

- Place the inner vial into a larger, sealed outer vial containing a "poor" solvent (one in which the compound is sparingly soluble, but which is miscible with the good solvent).

- Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

3. Temperature Gradient (Cooling):

- Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

- Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C). The rate of cooling should be controlled to avoid rapid precipitation, which typically leads to amorphous solid or microcrystalline powder.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical. A solvent with moderate solubility for the compound is ideal for slow evaporation. For vapor diffusion, a pair of miscible solvents with differing solvent power for the compound is required.

-

Purity: Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to defects. High purity is therefore essential.[4]

-

Controlled Environment: Temperature fluctuations and vibrations can disrupt the delicate process of crystal growth, leading to the formation of multiple small crystals rather than a single large one.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to determine the arrangement of atoms using X-ray diffraction.

Experimental Workflow for SC-XRD

The process of SC-XRD involves mounting a crystal, collecting diffraction data, solving the phase problem, and refining the structural model.[5][6]

Step 1: Crystal Mounting and Data Collection

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]

Step 2: Data Processing and Structure Solution

-

The collected diffraction data (a series of images) are processed to determine the unit cell parameters and the intensities of the reflections.

-

The phase information for each reflection, which is lost during the experiment (the "phase problem"), is determined using direct methods or other algorithms.[5] This allows for the calculation of an initial electron density map.

Step 3: Structure Refinement

-

An initial atomic model is built into the electron density map.

-

This model is then refined against the experimental data using a least-squares method, adjusting atomic positions and displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Diagram of the SC-XRD Workflow:

Caption: Plausible intermolecular interactions in the crystal lattice.

Computational Modeling and Structure Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool in structural analysis. [8][9][10]

-

Structure Optimization: A gas-phase geometry optimization of the this compound molecule can provide theoretical bond lengths and angles, which can be compared with the experimentally determined values.

-

Spectroscopic Correlation: DFT can be used to calculate vibrational frequencies and NMR chemical shifts. A high degree of correlation between the calculated and experimental spectra provides confidence in the determined structure. [9]* Analysis of Intermolecular Interactions: The nature and strength of the intermolecular interactions observed in the crystal lattice can be analyzed using techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

Data Presentation and Reporting

The final crystal structure is typically reported in a Crystallographic Information File (CIF), which contains all the necessary information to reproduce the structure. Key crystallographic data should be summarized in a table for clarity.

Table 1: Hypothetical Crystallographic Data for this compound (Note: These are example values based on typical data for small organic molecules and should be replaced with experimental data.)

| Parameter | Value |

| Chemical formula | C₁₀H₅BrF₃NO |

| Formula weight | 292.06 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [To be determined] |

| b (Å) | [To be determined] |

| c (Å) | [To be determined] |

| β (°) | [To be determined] |

| Volume (ų) | [To be determined] |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R₁ = [<0.05], wR₂ = [<0.10] |

| Goodness-of-fit on F² | [~1.0] |

Conclusion and Future Directions

The determination of the crystal structure of this compound is a critical step in unlocking its potential for various applications. This guide provides a comprehensive framework, from synthesis to final structure validation, enabling researchers to undertake this task with a solid understanding of the required methodologies and underlying principles. The resulting structural information will be invaluable for establishing structure-activity relationships (SAR) in drug design, predicting solid-state properties for materials science applications, and providing a deeper understanding of the role of halogen bonding and other non-covalent interactions in crystal engineering.

References

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Eng. & Tech. Journal.

- Synthesis, DFT studies on a series of tunable quinoline deriv

- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry.

- DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. (2022). RHAZES: Green and Applied Chemistry.

- 6,8-Dibromoquinoline. (n.d.). Acta Crystallographica Section E: Structure Reports Online.

- Growth of an 8-hydroxyquinoline single crystal by a modified Czochralski growth technique, and crystal characteriz

- Bromination of 8-substituted quinolines. Reagents and conditions. (n.d.).

- Packing diagram of compound 3 viewed along the short b axis. (n.d.).

- X-ray Diffraction Protocols and Methods. (n.d.).

- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.).

- The crystallization of quinoline. (n.d.).

- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024). Molbank.

- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (n.d.). Semantic Scholar.

- Crystallization of Quinoline-Based Compounds. (n.d.). BenchChem.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).

- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.).

- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024). Semantic Scholar.

- X-ray crystallography. (n.d.). Wikipedia.

- The crystal structure of an overcrowded aromatic compound: 3-bromo-1,8-dimethylnaphthalene. (1965). Journal of the Chemical Society (Resumed).

- Molecular and Crystal Structures of Some Bromocymantrenes. (2024).

- Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding. (2021).

- Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.).

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin

- Complementary, Cooperative Ditopic Halogen Bonding and Electron Donor-Acceptor π-π Complexation in the Form

- Halogen Bond in Crystal Engineering. (n.d.). JYX: JYU.

- Halogen bonds in crystal engineering: like hydrogen bonds yet different. (2014). Accounts of Chemical Research.

- The Role of Halogen Bonding in Crystal Structures of 3-Halogeno Cytisine Deriv

- Preparation method of quinoline derivative. (n.d.).

- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.

- Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2012). ACS Medicinal Chemistry Letters.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- Method for synthesizing 8-hydroxyquinoline. (n.d.).

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.

Sources

- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

Solubility of 6-Bromo-8-trifluoromethoxyquinoline in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Bromo-8-trifluoromethoxyquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a foundational physicochemical property that profoundly influences its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide presents a comprehensive framework for understanding and determining the solubility profile of this compound, a substituted quinoline derivative with potential applications in medicinal chemistry. This document synthesizes theoretical principles of solubility with validated, field-proven experimental methodologies. It provides researchers with the necessary protocols to generate a robust and reliable solubility dataset, a critical step in the pre-formulation and early-stage drug development process. While specific experimental data for this novel compound is not widely published, this guide establishes the authoritative methodology for its determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific functionalization of this scaffold with a bromine atom at the 6-position and a trifluoromethoxy group at the 8-position creates a molecule, this compound, with a unique electronic and steric profile. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest as a bioisostere for other functional groups, often used to enhance metabolic stability and membrane permeability by increasing lipophilicity.

However, these very modifications that enhance pharmacological properties can concurrently reduce aqueous solubility, posing significant challenges for drug delivery and development. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and an increased risk of clinical failure. Therefore, a rigorous and early characterization of the compound's solubility in a diverse range of organic solvents is not merely a routine task but a strategic imperative. This guide provides the theoretical basis and practical workflows to empower researchers in this essential endeavor.

Foundational Principles: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a powerful predictive framework.[1]

-

Molecular Structure and Polarity: this compound possesses a moderately polar quinoline core, with the nitrogen atom acting as a hydrogen bond acceptor. However, the presence of the large bromine atom and the highly lipophilic trifluoromethoxy group significantly increases the molecule's non-polar surface area. This duality suggests that the compound will exhibit poor solubility in highly polar solvents like water and non-polar aliphatic solvents like hexane, but will likely be most soluble in solvents of intermediate polarity or those with specific interaction capabilities.

-

Solvent Properties: Key solvent characteristics that dictate solubility include:

-

Polarity (Dielectric Constant): Solvents with higher dielectric constants can better stabilize polar solutes.

-

Dipole Moment: A measure of the charge separation within a solvent molecule.

-

Hydrogen Bonding Capacity: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., DMSO, THF). The quinoline nitrogen can accept a hydrogen bond, suggesting favorable interactions with protic solvents.

-

Based on these principles, we can hypothesize that polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM), along with polar protic solvents like ethanol and methanol, will be effective at dissolving this compound.

Caption: Key factors influencing the solubility of the target compound.

Experimental Determination: The Equilibrium Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2][3] This technique is highly regarded for its reliability and is based on allowing a saturated solution to reach equilibrium before measuring the concentration of the dissolved solute.[2][4]

Detailed Experimental Protocol

-

Preparation: Dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into a suitable container, such as a glass vial with a screw cap.

-

Addition of Solute: Add an excess amount of solid this compound to the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved.[5]

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to simulate physiological conditions). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[3][4]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed for at least one hour to permit the excess solid to sediment. To separate the saturated supernatant from the undissolved solid, carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.[5] Centrifugation prior to filtration is also a common and effective step.[4]

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method. Analyze the diluted sample to determine the solute concentration.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantifying quinoline derivatives due to its high specificity and sensitivity.[6][7][8]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column is often a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (ACN) or methanol and water, often with a small amount of an acidifier like formic acid (0.1%) to ensure sharp peak shapes.

-

Detection: Aromatic compounds like quinolines exhibit strong UV absorbance. A wavelength between 220-280 nm should be selected based on the UV spectrum of the compound.

-

Calibration: A standard curve must be generated by preparing a series of known concentrations of this compound and plotting their corresponding peak areas against concentration. The concentration of the unknown sample is then determined by interpolation from this curve.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile: Expected Results and Discussion

While experimental data must be generated empirically, a predicted solubility profile can be constructed based on chemical principles. The following table provides an illustrative summary of the expected solubility of this compound in common organic solvents, categorized by solvent type. Researchers should replace this illustrative data with their own experimental findings.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility (mg/mL) | Rationale for Interaction |

| Non-Polar | n-Hexane | 1.9 | < 1 | Poor interaction with the polar quinoline ring system. |

| Toluene | 2.4 | 5 - 15 | Pi-pi stacking interactions between aromatic rings can aid solvation. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 50 | Good dipole-dipole interactions with the entire molecule. |

| Tetrahydrofuran (THF) | 7.5 | > 50 | Effective at solvating both polar and non-polar moieties. | |

| Ethyl Acetate | 6.0 | 20 - 40 | Moderate polarity, acts as a hydrogen bond acceptor. | |

| Acetone | 21 | > 50 | High dipole moment effectively dissolves the compound. | |

| Acetonitrile (ACN) | 37.5 | 15 - 30 | Highly polar, but may be less effective than other aprotics for this structure. | |

| Dimethylformamide (DMF) | 38.3 | > 100 | Highly effective polar aprotic solvent. | |

| Dimethyl Sulfoxide (DMSO) | 47 | > 100 | The most common and highly effective solvent for poorly soluble compounds in biological assays.[9] | |

| Polar Protic | 2-Propanol | 19.9 | 10 - 25 | Can hydrogen bond with the quinoline nitrogen. |

| Ethanol | 24.5 | 15 - 30 | Good balance of polar and non-polar character. | |

| Methanol | 32.7 | 10 - 25 | More polar than ethanol, may be slightly less effective. | |

| Aqueous | Water (pH 7.4 Buffer) | 80 | < 0.01 | Lipophilic character dominates, leading to very low aqueous solubility. |

Discussion: The data illustrates a clear trend: this compound is expected to be poorly soluble in non-polar alkanes and water. Its solubility increases significantly in solvents that can engage in dipole-dipole interactions and pi-pi stacking (Toluene, DCM). The highest solubility is anticipated in highly polar aprotic solvents like DMSO and DMF, which are excellent at disrupting the crystal lattice of the solid solute without requiring hydrogen bond donation. Polar protic solvents like alcohols are expected to be moderately effective, capable of hydrogen bonding with the quinoline nitrogen.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, laboratory coat, and chemical-resistant gloves.[13]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the solubility of this compound. Understanding the interplay between the compound's structural features and solvent properties is key to predicting its behavior. The shake-flask method, coupled with a robust analytical technique like HPLC-UV, provides a reliable pathway to generating the high-quality, quantitative data required for informed decision-making in drug development. The successful characterization of this solubility profile is a critical milestone in advancing any potential therapeutic candidate from the laboratory to the clinic.

References

-

Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (n.d.). Retrieved January 16, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 16, 2026, from [Link]

-

Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (2018). Retrieved January 16, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved January 16, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 16, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 16, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). Retrieved January 16, 2026, from [Link]

-

HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). Retrieved January 16, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). Retrieved January 16, 2026, from [Link]

-

Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies - PubMed. (2009). Retrieved January 16, 2026, from [Link]

-

A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]

-

Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene) - Applied Analytics. (n.d.). Retrieved January 16, 2026, from [Link]

-

Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

-

UV-Vis Spectroscopy. (n.d.). Retrieved January 16, 2026, from [Link]

-

UV/Vis+ Photochemistry Database - Aromatic Substances - science-softCon. (n.d.). Retrieved January 16, 2026, from [Link]

-

6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

1020253-25-1| Chemical Name : 8-Bromo-6-trifluoromethoxyquinoline | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

-

8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline - PubChem. (2026). Retrieved January 16, 2026, from [Link]

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022). Retrieved January 16, 2026, from [Link]

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 16, 2026, from [Link]

-

6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-